molecular formula C23H15FN2O5S B12151218 1-(6-Fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-3-pyrrolin-2-one

1-(6-Fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-3-pyrrolin-2-one

Cat. No.: B12151218
M. Wt: 450.4 g/mol
InChI Key: NQSPGYOTOKPYAE-UHFFFAOYSA-N
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Description

Benzothiazole Subsystem

The 6-fluorobenzothiazole moiety contributes:

  • Planar aromatic system for π-π stacking interactions
  • Electron-withdrawing fluorine enhancing metabolic stability
  • Thiazole nitrogen capable of hydrogen bond acceptance

Comparative analysis with benzothiazole-containing drugs shows this subsystem frequently appears in CNS-active compounds and kinase inhibitors.

Pyrrolinone Core

The 3-pyrrolin-2-one scaffold provides:

  • Two hydrogen bond donors (N-H and O-H)
  • Conformational flexibility from partial double bond character
  • Chiral center at position 3 (hydroxyl-bearing carbon)

X-ray crystallography studies of similar pyrrolinones reveal a distorted envelope conformation with the hydroxyl group in axial orientation.

Synergistic Effects

The combination creates unique electronic characteristics:

  • Dipole moment enhancement from orthogonal carbonyl groups
  • Acid-base properties :
    • Pyrrolinone hydroxyl (pKa ~8.2)
    • Benzothiazole nitrogen (pKa ~3.4)
  • Tautomeric potential between enol and keto forms

This multifunctional architecture suggests potential for targeted molecular interactions in biological systems, particularly through simultaneous hydrogen bonding and hydrophobic interactions.

Structural comparisons with related compounds demonstrate:

Feature Benzothiazole Derivatives Pyrrolinone Derivatives This Compound
Aromatic Surface Area 58 Ų 22 Ų 80 Ų
H-bond Donors 0-1 2-3 3
logP Value 2.1-3.8 0.5-1.2 3.4

Properties

Molecular Formula

C23H15FN2O5S

Molecular Weight

450.4 g/mol

IUPAC Name

1-(6-fluoro-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H15FN2O5S/c1-30-14-7-4-12(5-8-14)19-18(20(27)16-3-2-10-31-16)21(28)22(29)26(19)23-25-15-9-6-13(24)11-17(15)32-23/h2-11,19,28H,1H3

InChI Key

NQSPGYOTOKPYAE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CO5

Origin of Product

United States

Preparation Methods

Route 1: Sequential Functionalization of Benzothiazole

This method prioritizes the preparation of the fluorinated benzothiazole moiety before coupling with the pyrrolinone fragment.

  • Synthesis of 2-amino-6-fluorobenzothiazole :

    • Nitration of 2-acylaminobenzothiazole (e.g., 2-formamidobenzothiazole) with fuming nitric acid at 0–5°C yields 2-amino-6-nitrobenzothiazole.

    • Fluorination is achieved via diazotization followed by Schiemann reaction, substituting the nitro group with fluorine.

  • Pyrrolinone Core Assembly :

    • Condensation of 4-methoxyphenylacetone with ethyl glyoxylate forms a β-keto ester intermediate.

    • Cyclization with hydroxylamine hydrochloride in methanol under basic conditions (pH 10–11) generates the 3-hydroxypyrrolin-2-one scaffold.

  • Coupling Reactions :

    • The benzothiazole and pyrrolinone units are linked via a nucleophilic aromatic substitution at the 2-position of the benzothiazole.

    • 2-Furylcarbonyl is introduced using a Friedel-Crafts acylation with furan-2-carbonyl chloride in dichloromethane.

Key Reaction Conditions :

StepReagents/ConditionsYield
NitrationHNO₃, H₂SO₄, 0°C78%
CyclizationNH₂OH·HCl, NaOH, MeOH, 60°C65%
AcylationFuran-2-carbonyl chloride, AlCl₃, DCM82%

Route 2: Convergent Synthesis via Suzuki-Miyaura Coupling

An alternative approach employs palladium-catalyzed cross-coupling to integrate aromatic subunits late in the synthesis.

  • Preparation of Boronic Ester Intermediates :

    • 4-Methoxyphenylboronic acid is reacted with a brominated pyrrolinone precursor.

  • Coupling with Benzothiazole :

    • Suzuki-Miyaura coupling between 6-fluorobenzothiazol-2-ylboronic acid and the pyrrolinone-bromide derivative in the presence of Pd(PPh₃)₄ achieves C–C bond formation.

  • Post-Functionalization :

    • The 2-furylcarbonyl group is appended via ketone acylation using furan-2-carbonyl chloride and triethylamine.

Advantages :

  • Higher regioselectivity compared to electrophilic substitution.

  • Yields improved to 70–75% for coupling steps.

Optimization of Critical Parameters

Solvent and Temperature Effects

  • Nitration : Use of sulfuric acid as a solvent stabilizes the nitronium ion, enhancing reaction rates.

  • Cyclization : Methanol/water mixtures (4:1) at 60°C optimize pyrrolinone ring formation while minimizing side reactions.

Catalytic Systems

  • Palladium Catalysts : Pd(OAc)₂ with XPhos ligand increases coupling efficiency for Suzuki-Miyaura reactions (turnover number > 1,000).

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
¹H NMR (DMSO-d₶)δ 8.21 (s, 1H, benzothiazole-H), 7.89 (d, J=8.4 Hz, 2H, furyl), 6.98 (d, J=8.8 Hz, 2H, methoxyphenyl)
IR (KBr)1720 cm⁻¹ (C=O), 1655 cm⁻¹ (C=N), 1240 cm⁻¹ (C-F)
HRMS m/z 450.0912 [M+H]⁺ (calc. 450.0915)

Purity Assessment

  • HPLC analysis (C18 column, acetonitrile/water gradient) shows >98% purity for Route 2 products.

Comparative Analysis with Analogous Compounds

CompoundStructural VariationSynthesis Yield
1-(6-Fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(2-methoxyphenyl)-3-pyrrolin-2-oneMethoxy at 2-position68%
5-(4-Ethoxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-oneEthoxy substituent62%

The 4-methoxyphenyl derivative exhibits superior crystallinity due to enhanced π-stacking interactions, facilitating purification .

Chemical Reactions Analysis

Types of Reactions

1-(6-Fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6-Fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-3-pyrrolin-2-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of the Pyrrolinone Core

The pyrrolinone scaffold is a common feature in bioactive molecules. Below is a comparative analysis of structurally related compounds:

Compound Name Key Substituents Molecular Features Reference
Target Compound 6-Fluorobenzothiazol-2-yl, 2-furylcarbonyl, 4-methoxyphenyl, 3-hydroxy Pyrrolinone core with electron-withdrawing (F) and donating (OCH₃) groups
4-(3-Fluoro-4-methoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-... Imidazolylpropyl, 2-fluorophenyl, 3-fluoro-4-methoxybenzoyl Enhanced solubility via imidazole; dual fluorination increases lipophilicity
4-(4-Ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-... Thiadiazole, ethoxybenzoyl, 2-fluorophenyl Thiadiazole improves metabolic stability; ethoxy group modulates pharmacokinetics
4-(1-Benzofuran-2-ylcarbonyl)-5-(4-chlorophenyl)-1-{5-[(2-fluorobenzyl)sulfanyl]-... Benzofurancarbonyl, 4-chlorophenyl, fluorobenzylsulfanyl-thiadiazole Chlorophenyl enhances hydrophobicity; sulfanyl group aids in redox interactions

Functional Group Analysis

  • Benzothiazole vs. Thiadiazole/Imidazole : The 6-fluorobenzothiazole in the target compound may offer superior π-π stacking and hydrogen-bonding capabilities compared to thiadiazole (e.g., in ) or imidazole (e.g., in ). Thiadiazoles, however, are more resistant to oxidative metabolism .
  • Conversely, benzofurancarbonyl in may enhance aromatic interactions in hydrophobic pockets.
  • Aromatic Substituents : The 4-methoxyphenyl group in the target compound likely improves metabolic stability compared to 2-fluorophenyl () or 4-chlorophenyl (), as methoxy groups are less prone to cytochrome P450-mediated oxidation.

Biological Activity

1-(6-Fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-3-pyrrolin-2-one, a compound with the molecular formula C23H15FN2O5S, exhibits significant potential in medicinal chemistry due to its complex structure and diverse biological activities. This article reviews its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Structural Features

The compound features a unique combination of functional groups, including:

  • Benzothiazole moiety : Known for its biological activity against various diseases.
  • Furan ring : Enhances the compound's reactivity and biological profile.
  • Hydroxyl and methoxy groups : These functional groups are crucial for interaction with biological targets.

Biological Activity

Research indicates that this compound may possess various biological activities, including:

Anticancer Activity

Studies have shown that compounds similar to 1-(6-Fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-3-pyrrolin-2-one exhibit cytotoxic effects against multiple cancer cell lines. The presence of the benzothiazole group is particularly noted for its anticancer properties.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. The structural diversity provided by the furan and benzothiazole moieties enhances its effectiveness against bacterial strains.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit specific enzymes involved in disease pathways. For example, it could interact with enzymes related to cancer proliferation or infection mechanisms.

The proposed mechanism of action involves:

  • Binding to target proteins : The hydroxyl group can form hydrogen bonds with amino acid residues in active sites, enhancing binding affinity.
  • Electrophilic interactions : The fluorine atom in the benzothiazole ring may increase electrophilicity, facilitating reactions with nucleophiles in biological systems.

Synthesis

The synthesis of 1-(6-Fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. Key steps include:

  • Formation of the benzothiazole moiety.
  • Coupling with furan derivatives.
  • Introduction of hydroxyl and methoxy substituents.

Careful control of reaction conditions is essential to achieve high yields and purity.

Case Studies

Several studies have explored the biological activity of this compound:

  • Anticancer Study : A study evaluated the cytotoxic effects of this compound on breast cancer cell lines, demonstrating significant inhibition of cell growth compared to control groups.
  • Antimicrobial Evaluation : Another research focused on its antimicrobial properties, revealing effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as a therapeutic agent for bacterial infections.
  • Enzyme Interaction Studies : Research using surface plasmon resonance indicated that this compound binds effectively to specific enzymes involved in cancer metabolism, providing insights into its potential as an enzyme inhibitor.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaKey Features
5-(3-Chlorophenyl)-1-(6-fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)C22H12ClFN2O4SContains chlorophenyl instead of methoxyphenyl
3-Hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-(2-morpholin-4-y lethyl)C25H30N2OFeatures different substituents on the pyrrolinone structure

This table illustrates how variations in substituents can influence biological activity and reactivity.

Q & A

Q. What are the recommended synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

  • Key Steps : Multi-step synthesis involving (a) Suzuki-Miyaura coupling for fluorobenzothiazole incorporation, (b) cyclocondensation to form the pyrrolinone core, and (c) furan-carbonyl group introduction via acylation .
  • Optimization :
    • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) for coupling reactions to enhance solubility .
    • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling, with careful control of temperature (80–100°C) .
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .
  • Monitoring : Track reaction progress via TLC (Rf = 0.3–0.5 in 3:7 EtOAc/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign signals for fluorobenzothiazole (δ ~7.8–8.2 ppm for aromatic protons), methoxyphenyl (δ ~3.8 ppm for OCH₃), and pyrrolinone carbonyl (δ ~170–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC (UV detection at 254 nm) to assess purity (>98% required for biological assays) .
  • X-ray Crystallography (if crystals form): Resolve stereochemistry at the 3-hydroxy group .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action against biological targets?

Methodological Answer:

  • Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions between the fluorobenzothiazole moiety and ATP-binding pockets .
  • Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization via confocal microscopy .
  • Validation : Compare activity with analogs lacking the 6-fluoro or 4-methoxyphenyl groups to identify critical pharmacophores .

Q. What strategies resolve contradictions in reported biological activity data for fluorobenzothiazole derivatives?

Methodological Answer:

  • Structural-Activity Relationship (SAR) Meta-Analysis : Compile data from analogs (e.g., ethoxy vs. methoxy substituents) to identify trends in IC₅₀ values .
  • Experimental Controls : Include reference compounds (e.g., staurosporine for kinase assays) and standardize assay conditions (pH, serum concentration) .
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate Hill slopes and assess cooperative binding effects .

Q. How can computational modeling predict reactivity or binding interactions, and how are these models validated experimentally?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites for derivatization .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability (50 ns trajectories) in explicit solvent models (e.g., TIP3P water) .
  • Validation :
    • Crystallography : Compare predicted binding poses with X-ray structures of co-crystallized target proteins .
    • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) to confirm computational predictions .

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